molecular formula C11H16N2 B104454 Nicotine, 6-methyl- CAS No. 13270-56-9

Nicotine, 6-methyl-

Cat. No. B104454
CAS RN: 13270-56-9
M. Wt: 176.26 g/mol
InChI Key: SWNIAVIKMKSDBJ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nicotine, 6-methyl-, is a chemical compound that belongs to the class of alkaloids. It is a naturally occurring substance found in tobacco leaves, and its use is associated with smoking addiction. Nicotine, 6-methyl-, is a chiral molecule with two enantiomers, (R)-nicotine and (S)-nicotine.

Mechanism Of Action

Nicotine, 6-methyl-, binds to nicotinic acetylcholine receptors (nAChRs) in the brain, which leads to the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. This release of neurotransmitters leads to the pleasurable effects associated with smoking, as well as the addictive properties of nicotine.

Biochemical And Physiological Effects

Nicotine, 6-methyl-, has various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiration rate. It also increases the release of glucose and fatty acids into the bloodstream, which leads to an increase in energy. Additionally, nicotine, 6-methyl-, has been shown to have cognitive-enhancing effects, including improvements in attention, memory, and learning.

Advantages And Limitations For Lab Experiments

Nicotine, 6-methyl-, has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. Additionally, it has well-established effects on the central nervous system, which makes it a useful tool for investigating the mechanisms of addiction and withdrawal associated with smoking. However, one limitation is that it is difficult to control the dosage of nicotine, 6-methyl-, in animal studies, which can lead to variability in the results.

Future Directions

Future research on nicotine, 6-methyl-, could focus on investigating its potential therapeutic uses in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, research could focus on developing new drugs that target the nicotinic acetylcholine receptors, which could lead to the development of more effective treatments for addiction and withdrawal. Finally, future research could investigate the long-term effects of nicotine, 6-methyl-, on cognitive function and brain development.
Conclusion:
In conclusion, nicotine, 6-methyl-, is a chemical compound found in tobacco leaves that has been extensively studied for its effects on the central nervous system. It has well-established effects on the release of neurotransmitters, which leads to the pleasurable effects associated with smoking, as well as the addictive properties of nicotine. Nicotine, 6-methyl-, is a useful tool for investigating the mechanisms of addiction and withdrawal associated with smoking, as well as for studying the effects of nicotine on cognitive function, memory, and attention. Future research on nicotine, 6-methyl-, could focus on investigating its potential therapeutic uses and developing new drugs that target the nicotinic acetylcholine receptors.

Scientific Research Applications

Nicotine, 6-methyl-, has been extensively studied for its effects on the central nervous system. It is used in research to investigate the mechanisms of addiction and withdrawal associated with smoking. Nicotine, 6-methyl-, is also used in studies to examine the effects of nicotine on cognitive function, memory, and attention. Additionally, it is used in research to investigate the potential therapeutic uses of nicotine in the treatment of various neurological disorders.

properties

CAS RN

13270-56-9

Product Name

Nicotine, 6-methyl-

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/C11H16N2/c1-9-5-6-10(8-12-9)11-4-3-7-13(11)2/h5-6,8,11H,3-4,7H2,1-2H3/t11-/m0/s1

InChI Key

SWNIAVIKMKSDBJ-NSHDSACASA-N

Isomeric SMILES

CC1=NC=C(C=C1)[C@@H]2CCCN2C

SMILES

CC1=NC=C(C=C1)C2CCCN2C

Canonical SMILES

CC1=NC=C(C=C1)C2CCCN2C

Other CAS RN

13270-56-9

synonyms

6-Methylnicotine;  (S)-2-Methyl-5-(1-methyl-2-pyrrolidinyl)pyridine; _x000B_(S)-6-Methylnicotine;  6-Methylnicotine

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a round bottom flask was placed XVI (2.0 g), and formaldehyde (37% w/v in water, 20 mL) and formic acid (95-97% w/v, 45 mL), both a 0° C., were added. The mixture then was refluxed under nitrogen for 8 hr. The cooled reaction mixture was basified with aqueous sodium hydroxide (50% w/v) to pH 8-9, and the solution extracted with chloroform (5×25 mL). The combined organic liquors were dried over anhydrous sodium sulfate, filtered and evaporated; and the resulting oil distilled under reduced pressure to afford XVII as a clear odorless oil (b.p. 107° C. at 3 mm Hg, 92% yield).
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
92%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.